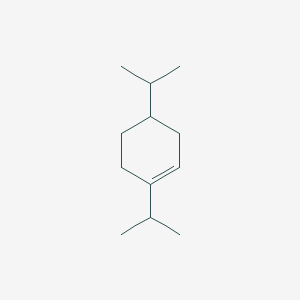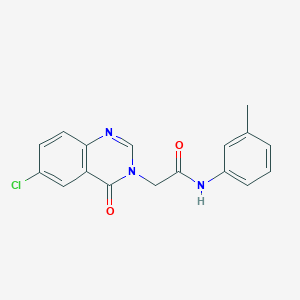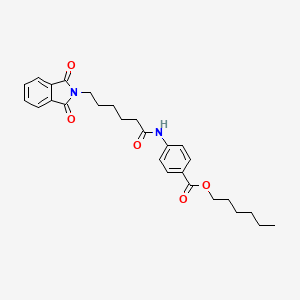
1,4-Diisopropyl-1-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diisopropyl-1-cyclohexene is an organic compound with the molecular formula C12H22 It is a cyclohexene derivative where two isopropyl groups are attached to the 1 and 4 positions of the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diisopropyl-1-cyclohexene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding dienes or selective isomerization processes. These methods are optimized for high yield and purity, often employing catalysts such as palladium or platinum on carbon.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diisopropyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the compound can yield saturated cyclohexane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.
Major Products
Oxidation: 1,4-Diisopropyl-1-cyclohexanol or 1,4-Diisopropyl-1-cyclohexanone.
Reduction: 1,4-Diisopropylcyclohexane.
Substitution: 1,4-Dibromo-1,4-diisopropylcyclohexene.
Wissenschaftliche Forschungsanwendungen
1,4-Diisopropyl-1-cyclohexene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,4-Diisopropyl-1-cyclohexene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, although detailed pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diisopropylcyclohexane
- 1,4-Diisopropylbenzene
- 1,4-Diisopropyl-2-cyclohexene
Uniqueness
1,4-Diisopropyl-1-cyclohexene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
39000-66-3 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
1,4-di(propan-2-yl)cyclohexene |
InChI |
InChI=1S/C12H22/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,9-10,12H,6-8H2,1-4H3 |
InChI-Schlüssel |
RHQPCQOQHUIPPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(=CC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11976733.png)
![8-{[3-(Morpholin-4-yl)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11976741.png)
![Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976750.png)

![2-Benzyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976762.png)
![2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11976771.png)



![6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11976809.png)



![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11976828.png)
